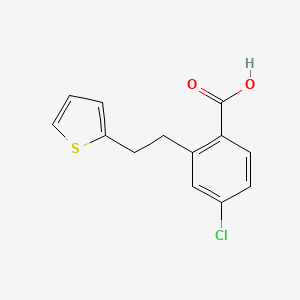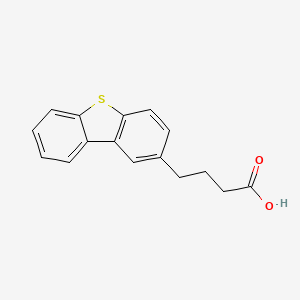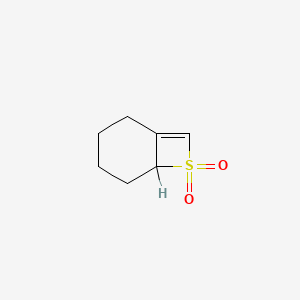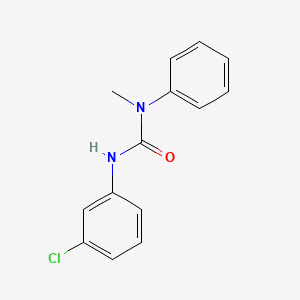
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethylchalcone is a chalcone derivative, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound 2’,4’,6’-Trimethylchalcone has the molecular formula C18H18O and a molecular weight of 250.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2’,4’,6’-Trimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: While specific industrial production methods for 2’,4’,6’-Trimethylchalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or other substituted chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds and heterocycles.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethylchalcone involves its interaction with various molecular targets and pathways. For instance, chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
2’,4’,4’-Trihydroxychalcone (Isoliquiritigenin): Known for its antioxidant and anti-inflammatory properties.
2’,4’,3,4’-Tetrahydroxychalcone (Butein): Exhibits strong anticancer and anti-inflammatory activities.
2’,4’,6’-Trimethoxychalcone: Studied for its anticancer effects.
Uniqueness: 2’,4’,6’-Trimethylchalcone is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2’, 4’, and 6’ positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
6332-04-3 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
InChI Key |
FLJAEHNSTVEODG-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)

![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)



